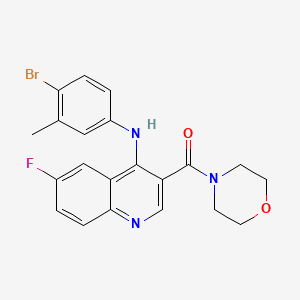

N-(4-BROMO-3-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrFN3O2/c1-13-10-15(3-4-18(13)22)25-20-16-11-14(23)2-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXYMSGUDUFVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the compound's biological activity based on available research, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The molecular structure of N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine can be represented as follows:

The synthesis typically involves multi-step reactions starting from 4-bromo-3-methyl aniline and various coupling reactions to introduce the quinoline and morpholine moieties. Specific synthetic routes may include:

- Formation of the Quinoline Core: Utilizing cyclization methods to form the quinoline structure.

- Introduction of the Morpholine Group: This is achieved through carbonylation reactions that attach the morpholine moiety to the quinoline scaffold.

- Final Modifications: Fluorination and bromination steps are performed to yield the final compound.

Antitumor Activity

Research has indicated that N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.64 | PLK4 inhibition |

| A549 (Lung) | 1.2 | EGFR pathway modulation |

| MCF7 (Breast) | 1.5 | Induction of apoptosis via caspase activation |

The mechanism involves inhibition of key kinases such as PLK4 and EGFR, which are critical in cell cycle regulation and tumor growth.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several pathogens. In particular, it has been evaluated for its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.125 µg/mL | Bacteriostatic |

| Escherichia coli | 0.25 µg/mL | Bactericidal |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Case Studies

-

In Vivo Tumor Model Study:

A study conducted on mice bearing HCT116 tumors demonstrated that administration of N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine resulted in a significant reduction in tumor size compared to control groups, indicating effective antitumor activity. -

Resistance Mechanism Investigation:

Further research into its mechanism revealed that the compound disrupts the signaling pathways involved in drug resistance, making it a candidate for combination therapies with existing chemotherapeutic agents.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is its potential as an anticancer agent. Compounds with quinoline scaffolds have been widely studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of quinoline can modulate protein kinase activity, which plays a crucial role in cancer cell signaling pathways .

In particular, the compound has shown promise in targeting specific kinases involved in tumor growth and metastasis. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various cancer cell lines, suggesting that N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine may exhibit similar properties .

Antimicrobial Properties

Recent investigations into quinoline derivatives have revealed their antimicrobial potential against various pathogens. The structure of N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine suggests it could possess significant antibacterial and antifungal activities. For example, compounds with similar structural features have shown effectiveness against strains of Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential use in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound is believed to inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis. By modulating these pathways, it can induce cell cycle arrest or apoptosis in cancer cells, thereby inhibiting tumor growth .

Interaction with DNA

Quinoline derivatives often interact with DNA through intercalation or groove binding, leading to the disruption of DNA replication and transcription processes. This mechanism is crucial for their anticancer activity as it can lead to increased apoptosis in malignant cells .

Synthesis and Characterization

A study focused on synthesizing various quinoline derivatives demonstrated the successful production of N-(4-bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine using established synthetic routes involving palladium-catalyzed reactions . Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds.

Biological Evaluation

In vitro studies assessed the biological activity of synthesized compounds against several bacterial strains and cancer cell lines. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Key Structural Analogs

Substituent Effects on Physicochemical Properties

- Halogenation: The target’s 6-fluoro and 4-bromo groups enhance lipophilicity (predicted logP ≈ 3.5–4.0), similar to compound 35 (logP ≈ 3.8) . Bromine contributes to halogen bonding, as seen in 4-(6-bromoquinolin-4-yl)morpholine’s antibacterial activity . Fluorine improves metabolic stability and electronegativity, critical for target engagement .

- Morpholine vs. Carboxamide: The target’s morpholine-4-carbonyl group introduces polarity (pKa ≈ 6.94 predicted) compared to 4-(6-bromoquinolin-4-yl)morpholine (pKa ≈ 6.94), enhancing solubility while retaining moderate lipophilicity .

Q & A

Q. Q1. What are the recommended synthetic strategies for optimizing the yield of this compound?

Methodological Answer: The synthesis of this quinoline derivative likely involves multi-step reactions, including halogenation, fluorination, and morpholine-carbonyl coupling. Key steps include:

- Halogenation: Bromination at the 4-position of the phenyl ring (similar to brominated quinoline derivatives in and ) using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Fluorination: Introduction of the fluoro group at the 6-position via nucleophilic aromatic substitution (e.g., using KF or CsF in DMF) .

- Morpholine coupling: The morpholine-4-carbonyl group can be introduced via amide bond formation using morpholine-4-carbonyl chloride under anhydrous conditions with a base like triethylamine .

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Use high-purity reagents to avoid side reactions (e.g., competing sulfonylation or oxidation noted in ).

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR: Confirm carbonyl (δ 165–170 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the molecular formula (C₂₂H₂₀BrFN₃O₂; exact mass calculated: ~472.07 g/mol).

- HPLC-PDA: Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. Q3. What strategies are recommended for resolving contradictory bioactivity data across different assays?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from assay conditions or compound stability. Steps to address this include:

Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine).

- Validate buffer conditions (pH, ionic strength) to minimize aggregation or precipitation .

Stability Studies:

- Perform LC-MS stability tests in assay buffers (e.g., DMEM at 37°C) to rule out degradation.

Target Engagement Assays:

- Use biophysical methods (e.g., SPR or thermal shift assays) to confirm direct target binding .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer: To optimize selectivity for a target (e.g., a kinase):

Core Modifications:

- Replace the 4-bromo-3-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding pocket interactions .

Morpholine Carbonyl Adjustments:

- Test thiomorpholine or piperazine analogs to alter hydrogen-bonding patterns .

Fluorine Positional Scanning:

- Synthesize analogs with fluorine at positions 5 or 7 to probe steric effects .

Validation:

Q. Q5. What methodologies are suitable for investigating the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer: Key PK parameters (e.g., bioavailability, half-life) can be assessed via:

In Vivo Studies:

- Administer the compound orally or intravenously in rodents (e.g., Sprague-Dawley rats) and collect plasma samples at intervals (0.5–24h).

Analytical Methods:

- Quantify compound levels using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.

Metabolite Identification:

- Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.